tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O2 . It is a solid substance that is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indazole with 1-(tert-butoxycarbonyl)piperidin-4-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to acid-catalyzed hydrolysis to remove the Boc protecting group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indazole derivatives, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety in the compound is known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, making the compound a subject of interest in pharmacological research .
Comparison with Similar Compounds
- tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is unique due to its specific indazole and piperidine moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, mechanisms of action, and biological activities, supported by relevant research findings.
The chemical formula of this compound is with a molecular weight of 301.38 g/mol. The compound features a piperidine ring substituted with an indazole moiety, which is known to impart various biological activities.
Property | Value |
---|---|
Chemical Formula | C₁₇H₂₃N₃O₂ |
Molecular Weight | 301.38 g/mol |
IUPAC Name | tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate |
PubChem CID | 49759185 |
Research indicates that compounds containing indazole structures often exhibit significant interactions with various biological targets, including kinases and other enzymes involved in cancer progression. The indazole moiety is crucial for the inhibitory activity against specific protein kinases, which are pivotal in tumor growth and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. These compounds have demonstrated promising results against various cancer cell lines:
- Inhibition of Tumor Growth : Compounds similar to this compound have shown effective inhibition of tumor growth in preclinical models. For instance, derivatives with similar structures have been reported to inhibit the growth of HCT116 colon cancer cells with IC50 values in the low nanomolar range .
- Targeting Protein Kinases : The compound's structure suggests potential activity against protein kinases involved in cancer signaling pathways. For example, certain indazole derivatives have been identified as potent inhibitors of Pim kinases (IC50 values ranging from 0.4 to 1.1 nM), which are associated with multiple myeloma and other malignancies .
Other Biological Activities
Beyond antitumor effects, indazole-containing compounds have been studied for their roles in:
- Inhibition of Enzymatic Activity : Some derivatives exhibit potent inhibition of enzymes like FGFR (Fibroblast Growth Factor Receptor), with IC50 values reported as low as 30.2 nM .
- Antiproliferative Effects : Research has shown that these compounds can effectively reduce cell proliferation in various cancer cell lines, indicating their broad-spectrum anticancer activity .
Case Studies
A series of case studies illustrate the efficacy of this compound and related compounds:
- Study on Colon Cancer : In a mouse model study, indazole derivatives were administered to evaluate their impact on tumor size and weight. Results indicated a significant reduction in tumor growth compared to control groups, supporting the hypothesis that these compounds can effectively target cancer cells.
- Kinase Inhibition Assays : In vitro assays demonstrated that this compound inhibited specific kinases at nanomolar concentrations, showcasing its potential as a therapeutic agent against kinase-driven cancers.
Properties
IUPAC Name |
tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOLPXSAAZXUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678042 | |
Record name | tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-69-1 | |
Record name | tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.